molecular formula C18H23N3O2 B7349946 N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrrol-1-ylpyridine-4-carboxamide

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrrol-1-ylpyridine-4-carboxamide

Cat. No. B7349946
M. Wt: 313.4 g/mol
InChI Key: GODCOHZSIBUHBC-GDBMZVCRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrrol-1-ylpyridine-4-carboxamide, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995 by John W. Huffman. It is classified as a Schedule I drug in the United States, meaning it has no currently accepted medical use and a high potential for abuse. However, JWH-018 has been widely used in scientific research to study the endocannabinoid system and its effects on the body.

Mechanism of Action

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrrol-1-ylpyridine-4-carboxamide acts as a full agonist at the cannabinoid receptor CB1. CB1 receptors are primarily located in the brain and are responsible for the psychoactive effects of cannabinoids. This compound binds to the CB1 receptor and activates it, leading to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of this compound.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce pain and inflammation, as well as to have anxiolytic and antipsychotic effects. This compound has also been shown to have cardiovascular effects, including the ability to lower blood pressure and heart rate. It has also been shown to have effects on the central nervous system, including the ability to alter mood and cognition.

Advantages and Limitations for Lab Experiments

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrrol-1-ylpyridine-4-carboxamide has several advantages as a research tool. It is a potent and selective agonist of the CB1 receptor, making it useful for studying the effects of cannabinoids on the body. It is also relatively easy to synthesize, making it readily available for research purposes. However, this compound has several limitations as a research tool. It is highly lipophilic, meaning it can easily cross cell membranes and affect multiple systems in the body. It is also highly potent, meaning small amounts can have significant effects, which can make it difficult to study.

Future Directions

There are several future directions for research on N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrrol-1-ylpyridine-4-carboxamide. One area of interest is the role of the endocannabinoid system in pain and inflammation. This compound has been shown to have analgesic and anti-inflammatory effects, and further research could lead to the development of new treatments for pain and inflammation. Another area of interest is the role of the endocannabinoid system in anxiety and depression. This compound has been shown to have anxiolytic and antipsychotic effects, and further research could lead to the development of new treatments for anxiety and depression. Finally, there is interest in developing new synthetic cannabinoids that are more selective and have fewer side effects than this compound.

Synthesis Methods

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrrol-1-ylpyridine-4-carboxamide is synthesized using a multi-step process that involves the reaction of various chemicals. The synthesis begins with the reaction of 2,2,3,3-tetramethylcyclopropanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 1,2-dibromoethane to form the corresponding ester. The ester is then reduced to the alcohol using lithium aluminum hydride. The alcohol is then reacted with 4-cyanopyridine in the presence of triethylamine to form this compound.

Scientific Research Applications

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrrol-1-ylpyridine-4-carboxamide has been widely used in scientific research to study the endocannabinoid system and its effects on the body. It has been used to study the effects of cannabinoids on pain, inflammation, and anxiety. This compound has also been used to study the effects of cannabinoids on the cardiovascular system and the central nervous system.

properties

IUPAC Name

N-[2-[(1R,2R)-2-hydroxycyclohexyl]ethyl]-2-pyrrol-1-ylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2/c22-16-6-2-1-5-14(16)7-10-20-18(23)15-8-9-19-17(13-15)21-11-3-4-12-21/h3-4,8-9,11-14,16,22H,1-2,5-7,10H2,(H,20,23)/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODCOHZSIBUHBC-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCNC(=O)C2=CC(=NC=C2)N3C=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@H](C1)CCNC(=O)C2=CC(=NC=C2)N3C=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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